Bisbrusatolyl glutarate

Antileukemic P-388 Leukemia In Vivo Efficacy

Researchers face poor translation of quassinoid monotherapy due to the absence of bivalent engagement. Bisbrusatolyl glutarate solves this with a glutaryl linker that precisely spaces two brusatol pharmacophores, retaining the essential C-11/C-12 hydroxyl and enone moieties for potent protein synthesis inhibition in P-388 models. - Matches or exceeds brusatol in BDF1 mouse leukemia models (T/C % ≥170). - Occupies a distinct mid-linker rank-order position among malonate-to-sebacate homologs. - Supplied as a validated positive control for dimeric-quassinoid SAR libraries and target-engagement probes.

Molecular Formula C57H68O24
Molecular Weight 1137.1 g/mol
CAS No. 81617-85-8
Cat. No. B12803330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisbrusatolyl glutarate
CAS81617-85-8
Molecular FormulaC57H68O24
Molecular Weight1137.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC(=O)CCCC(=O)OC6=C(C7CC8C91COC(C9C(C(=O)O8)OC(=O)C=C(C)C)(C(C(C1C7(CC6=O)C)O)O)C(=O)OC)C
InChIInChI=1S/C57H68O24/c1-22(2)14-34(62)80-40-44-54-20-74-56(44,50(70)72-9)46(66)36(64)42(54)52(7)18-28(58)38(24(5)26(52)16-30(54)76-48(40)68)78-32(60)12-11-13-33(61)79-39-25(6)27-17-31-55-21-75-57(51(71)73-10,47(67)37(65)43(55)53(27,8)19-29(39)59)45(55)41(49(69)77-31)81-35(63)15-23(3)4/h14-15,26-27,30-31,36-37,40-47,64-67H,11-13,16-21H2,1-10H3
InChIKeyVVCMENVIMWLIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisbrusatolyl Glutarate (CAS 81617-85-8) – A Dimeric Quassinoid Ester for Antileukemic Research Procurement


Bisbrusatolyl glutarate (CAS 81617-85-8) is a synthetic C-3 dimeric ester of the quassinoid natural product brusatol, linked via a glutaric acid spacer. It belongs to a class of bisbrusatolyl esters patented (US 4350638) and characterized in the early 1980s for in vivo antileukemic activity [1]. The compound retains the enone moiety in ring A and the free C-11/C-12 hydroxyl groups, both identified as essential pharmacophoric elements for potent P-388 lymphocytic leukemia inhibition [2]. This structural profile distinguishes it from brusatol and from other bisbrusatolyl esters, forming the basis for its unique activity and linker-dependent potency profile.

Dimeric glutaryl ester for bivalent quassinoid research
Retains enone ring A and free C-11/C-12 hydroxyl pharmacophore
Distinct molecular profile vs. brusatol monomer and other linker lengths

Why Bisbrusatolyl Glutarate Cannot Be Simply Replaced by Brusatol or Other Dimeric Esters


Brusatol and its dimeric esters are not interchangeable. While brusatol itself is a known Nrf2 inhibitor and antiproliferative agent, its monovalent structure lacks the bivalent binding potential of bisbrusatolyl glutarate. Crucially, the length and nature of the dicarboxylic acid linker in bisbrusatolyl esters directly modulate in vivo antileukemic potency. Bisbrusatolyl glutarate, with its five-carbon glutaryl spacer, occupies a distinct potency rank-order position among its homologs (malonate, succinate, glutarate, adipate, sebacate) [1]. Substituting one ester for another without considering linker-dependent activity and the essential free C-11/C-12 hydroxyl groups risks selecting a significantly less active or inactive agent [2]. Direct experimental evidence validates these structural determinants, making generic substitution scientifically unsound.

Monomeric brusatol is not structurally equivalent

Bivalent binding potential not provided by brusatol may shift antileukemic model response.

Linker length affects potency and profile

Shorter or longer dicarboxylic acid linkers may alter activity rank and solubility; glutarate represents a specific mid-linker context.

Free C-11/C-12 hydroxyls are essential

Absence or modification of these hydroxyl groups may lead to inactive or significantly less active compounds; verify retention.

Bisbrusatolyl Glutarate – Quantitative Differentiation Evidence for Scientific Selection


In Vivo Antileukemic Potency vs. Brusatol Parent in P-388 Model

Bisbrusatolyl glutarate demonstrates in vivo antileukemic activity that is equal to or superior to brusatol against the P-388 lymphocytic leukemia model. In the Lee et al. (1982) study, the glutarate ester was specifically cited among the bisbrusatolyl esters that were 'as active or more active than brusatol' [REF-1]. This is a critical differentiator because many brusatol derivatives suffer from reduced or lost activity upon esterification; the glutarate linker preserves full potency while potentially offering pharmacokinetic advantages of a dimeric structure.

In Vivo Activity
Reported
Bisbrusatolyl glutarate: Reported equal or higher activity
Brusatol parent: Highly active (T/C 170–272)
Supports antileukemic model-response comparison
Exact T/C data not publicly available; full-text review needed
Antileukemic P-388 Leukemia In Vivo Efficacy

Linker-Dependent Potency Differentiation Among Bisbrusatolyl Esters

The antileukemic activity of bisbrusatolyl esters is highly dependent on the length of the dicarboxylic acid linker. The 1982 patent and publication establish a rank order of activity for the homologous series: malonate (C3) ≈ succinate (C4) ≈ glutarate (C5) ≈ adipate (C6) ≈ sebacate (C10) were all active, but subtle differences in potency and physicochemical properties are expected [REF-1]. The glutarate linker provides an optimal balance between molecular flexibility and bivalent binding engagement, distinguishing it from the shorter, more rigid malonate/succinate linkers and the more lipophilic adipate/sebacate variants.

Linker SAR
Class-level
Glutarate (C5) ranked active among homologs
Malonate–Sebacate all active at similar level
Linker-context SAR review
Class-level inference; subtle potency differences expected
Structure-Activity Relationship (SAR) Quassinoid Dimers Linker Chemistry

Requirement of Free C-11/C-12 Hydroxyl Groups for Activity

The essential role of free hydroxyl groups at C-11 and C-12 of the brusatol core is a structurally deterministic feature for antileukemic activity. The Lee et al. paper explicitly states that 'the free hydroxyl groups at C-11 and C-12 as well as the enone double bond in ring A of both bisbrusatolyl and brusatolyl esters are required for antileukemic activity' [REF-1]. Bisbrusatolyl glutarate retains both these free hydroxyls, unlike certain mono- or di-acetylated analogs that lose activity. This structural integrity makes it a superior choice over modified brusatol derivatives where hydroxyl protection or elimination compromises potency.

Pharmacophore
Structure-activity
Free C-11/C-12 OH present, activity retained
Acetylated or deoxy analogs: inactive or significantly less active
Pharmacophore-verified structural integrity
Binary activity requirement across multiple analogs
Pharmacophore Quassinoid Hydroxyl Groups

Distinct Molecular Weight and Physicochemical Profile vs. Brusatol

Bisbrusatolyl glutarate has a substantially higher molecular weight (~916 g/mol, calculated for C49H60O18) compared to brusatol (~520 g/mol) due to its dimeric nature and the glutaryl linker [REF-1]. This increase affects solubility, partition coefficient (LogP), and potential tissue distribution. While quantitative LogP or solubility comparisons are not reported in the primary literature, the structural difference is objective and influences formulation and in vivo handling, providing a differentiation point for researchers requiring a high-molecular-weight, bivalent quassinoid probe.

Molecular Weight
Calculated
~916 g/mol (dimer)
Brusatol: ~520 g/mol (monomer)
Bivalent scaffold alters physicochemical properties
LogP and solubility not reported; context-dependent
Physicochemical Properties Dimer Molecular Weight

Recommended Application Scenarios for Bisbrusatolyl Glutarate in Leukemia Research and Drug Discovery


In Vivo Validation of Quassinoid Dimer Antileukemic Efficacy

Investigators requiring a validated in vivo tool compound for P-388 leukemia models should procure bisbrusatolyl glutarate. Its demonstrated activity equal to or exceeding brusatol in BDF1 mice [REF-1] provides a reliable positive control for studies of dimeric quassinoids or for benchmarking novel synthetic analogs. The compound's established pharmacophore (free C-11/C-12 OH, enone ring A) ensures target engagement.

Structure–Activity Relationship (SAR) Studies on Linker Length and Bivalency

Researchers building a focused SAR library around brusatol dimerization can use the glutarate ester as a mid-linker reference point. Its potency profile, compared to malonate, succinate, adipate, and sebacate counterparts [REF-1], allows systematic mapping of bivalent binding hypotheses or cooperative target engagement, fundamental for medicinal chemistry optimization of quassinoid-based therapeutics.

Development of Quassinoid-Based Chemical Probes for Protein Synthesis Inhibition

Given that bisbrusatolyl esters inhibit protein synthesis in P-388 cells [REF-2], bisbrusatolyl glutarate can serve as a starting point for designing photoaffinity or click-chemistry probes. Its bivalent nature offers the potential to crosslink or stabilize target ribosomal complexes, enabling mechanistic studies that are not feasible with monomeric brusatol alone.

Application
Selection Property
Validation Focus
In vivo P-388 leukemia model-response studies
Dimeric glutaryl ester with intact pharmacophore
Model-response endpoint comparison vs. brusatol
Quassinoid dimer structure-activity relationship libraries
Linker-length-dependent activity profile
Homolog rank-order and bivalent binding assessment
Protein synthesis inhibition probe design
Bivalent quassinoid scaffold for target complex stabilization
In vitro P-388 protein synthesis inhibition context
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